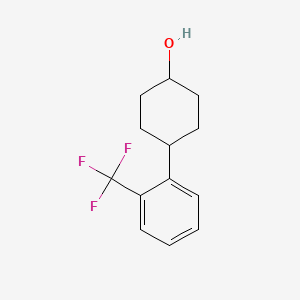
Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with a trifluoromethylphenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-(trifluoromethyl)benzaldehyde.
Reaction Conditions: A common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, to form the intermediate compound.
Hydrolysis: The intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions, but with optimized parameters to ensure high yield and purity. Catalysts and solvents may be employed to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Rel-(1s,4s)-4-(2-(trifluoromethyl)phenyl)cyclohexan-1-ol can be compared with other similar compounds, such as:
4-(2-(Trifluoromethyl)phenyl)cyclohexanone: This compound lacks the hydroxyl group, which affects its reactivity and applications.
4-(2-(Trifluoromethyl)phenyl)cyclohexanol: The presence of the hydroxyl group in a different position can lead to variations in chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C13H15F3O |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
4-[2-(trifluoromethyl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-4,9-10,17H,5-8H2 |
InChI-Schlüssel |
WCHXRTKIOYWRRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=CC=CC=C2C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


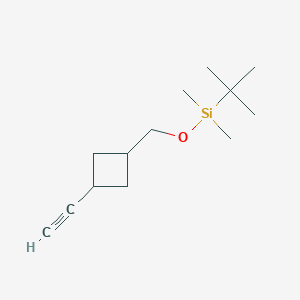
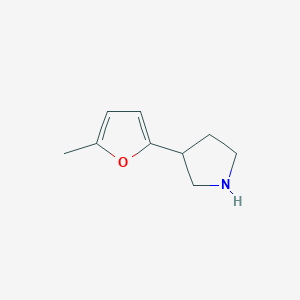
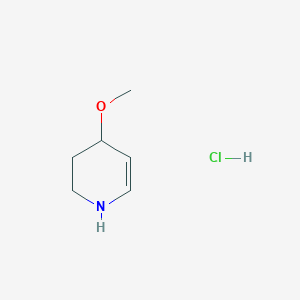
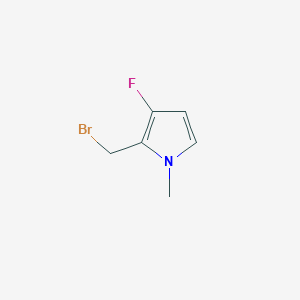
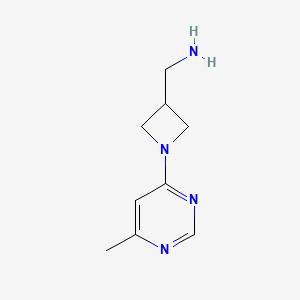
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
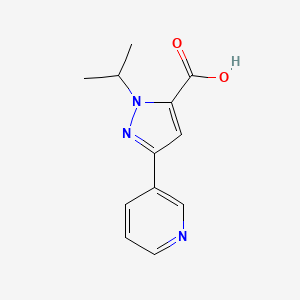
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
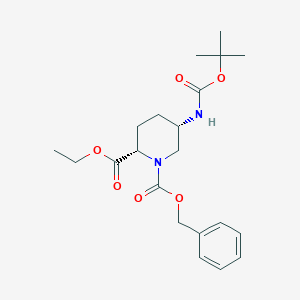
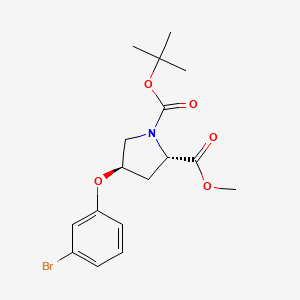

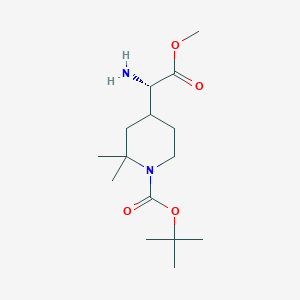
![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)

